Cas no 125995-00-8 ((S)-Trifluorolactic Acid)

(S)-Trifluorolactic Acid 化学的及び物理的性質
名前と識別子
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- (S)-Trifluorolactic Acid
- (S)-(-)-3,3,3-Trifluoro-2-Hydroxypropanoic Acid
- (S)-(?)-Trifluorolactic acid
- (S)-Trifluorolactic
- Propanoic acid,3,3,3-trifluoro-2-hydroxy-, (2S)-
- 3,3,3-Trifluoro-L-lactic acid
- S-TF-LA
- (S)-(-)-TRIFLUOROLACTIC ACID
- (S)-(-)-3,3,3-TRIFLUOROLACTIC ACID
- (S)-2-Hydroxy-3,3,3-trifluoropropionic acid
- (2S)-2-Hydroxy-3,3,3-trifluoropropanoic acid
- (S)-(-)-Trifluorolactic acid 98%
- (S)-(-)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOIC ACID (98% EE)
- (S)-3,3,3-Trifluoro-2-hydroxypropanoicacid
- D86392
- 125995-00-8
- rac-3,3,3-Trifluorolactic acid
- CS-0099999
- (S)-(-)-Trifluorolactic acid, 98%
- BS-20065
- (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid
- EN300-2969959
- AKOS022180113
- MFCD04037238
- (S)-3,3,3-Trifluoro-2-hydroxy-propanoic Acid
- rac-3,3,3-Trifluoro-2-hydroxypropanoic acid
- (2S)-3,3,3-trifluoro-2-hydroxy-propanoic acid
- Propanoic acid, 3,3,3-trifluoro-2-hydroxy-, (2S)-
- (S)-3,3,3-Trifluoro-2-hydroxypropanoic acid
- (S)-3,3,3-Trifluorolactic acid
- SCHEMBL322140
- C3H3F3O3
- J-005314
-
- MDL: MFCD04037238
- インチ: InChI=1S/C3H3F3O3/c4-1-3(5,9-6)2(7)8/h1H2,(H,7,8)
- InChIKey: BVKGUTLIPHZYCX-SFOWXEAESA-N
- ほほえんだ: FCC(F)(OF)C(O)=O
計算された属性
- せいみつぶんしりょう: 144.00300
- どういたいしつりょう: 144.00342844g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 色と性状: 。
- ゆうかいてん: 72-76 °C (lit.)
- PSA: 57.53000
- LogP: -0.00580
- かんど: Hygroscopic
- 光学活性: [α]20/D −42°, c = 1 in chloroform
- ようかいせい: 。
(S)-Trifluorolactic Acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 1759 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S27-S36-S45
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危険物標識:
- セキュリティ用語:S26-27-36-45
- リスク用語:R34
(S)-Trifluorolactic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170639-250mg |
(S)-3,3,3-Trifluoro-2-hydroxypropanoic acid |
125995-00-8 | 98% | 250mg |
¥418.00 | 2024-08-09 | |
Enamine | EN300-2969959-5g |
(2S)-3,3,3-trifluoro-2-hydroxypropanoic acid |
125995-00-8 | 95% | 5g |
$825.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170639-1g |
(S)-3,3,3-Trifluoro-2-hydroxypropanoic acid |
125995-00-8 | 98% | 1g |
¥1283.00 | 2024-08-09 | |
Apollo Scientific | PC8122-1g |
3,3,3-Trifluoro-L-lactic acid |
125995-00-8 | 1g |
£536.00 | 2024-07-28 | ||
TRC | T790500-500mg |
(S)-Trifluorolactic Acid |
125995-00-8 | 500mg |
$ 351.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1251783-5g |
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-, (2S)- |
125995-00-8 | 97% | 5g |
$675 | 2023-09-04 | |
Chemenu | CM369548-250mg |
(S)-3,3,3-Trifluoro-2-hydroxypropanoic acid |
125995-00-8 | 95%+ | 250mg |
$77 | 2023-02-03 | |
Chemenu | CM369548-1g |
(S)-3,3,3-Trifluoro-2-hydroxypropanoic acid |
125995-00-8 | 95%+ | 1g |
$231 | 2023-02-03 | |
Enamine | EN300-2969959-0.5g |
(2S)-3,3,3-trifluoro-2-hydroxypropanoic acid |
125995-00-8 | 95.0% | 0.5g |
$222.0 | 2025-03-19 | |
abcr | AB232437-250mg |
(S)-3,3,3-Trifluorolactic acid, 97%; . |
125995-00-8 | 97% | 250mg |
€135.50 | 2025-03-19 |
(S)-Trifluorolactic Acid 関連文献
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Satoshi Takahashi,Toshimasa Katagiri,Kenji Uneyama CrystEngComm 2006 8 132
-
Keisuke Kataoka,Tetsuaki Yasumoto,Yousuke Manabe,Hiroyasu Sato,Akihito Yamano,Toshimasa Katagiri Nanoscale 2013 5 1298
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Matthew L. Harty,Amar Nath Sharma,Stephen L. Bearne Metallomics 2019 11 707
-
Satoshi Takahashi,Toshimasa Katagiri,Kenji Uneyama Chem. Commun. 2005 3658
(S)-Trifluorolactic Acidに関する追加情報
(S)-Trifluorolactic Acid (CAS No. 125995-00-8): A Comprehensive Overview
(S)-Trifluorolactic Acid (CAS No. 125995-00-8) is a chiral compound that has gained significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is a fluorinated derivative of lactic acid, characterized by its unique chemical structure and properties. The presence of the trifluoromethyl group imparts enhanced stability and reactivity, making it a valuable building block in various synthetic pathways.
The (S)-enantiomer of trifluorolactic acid is particularly important due to its chirality, which plays a crucial role in biological systems and pharmaceutical applications. Chiral molecules are essential in drug design and development, as they can exhibit different biological activities depending on their spatial configuration. The (S)-enantiomer of trifluorolactic acid has been extensively studied for its potential in the synthesis of chiral drugs and intermediates.
Recent advancements in the synthesis of (S)-Trifluorolactic Acid have focused on developing efficient and scalable methods. One notable approach involves the use of asymmetric catalysis, which allows for the selective production of the desired enantiomer with high enantiomeric excess (ee). For example, a study published in the Journal of Organic Chemistry reported a highly efficient asymmetric hydrogenation method using a ruthenium catalyst, achieving an ee value of over 99%.
In the context of pharmaceutical research, (S)-Trifluorolactic Acid has shown promise as a key intermediate in the synthesis of several important drugs. Its unique properties, such as increased metabolic stability and improved pharmacokinetic profiles, make it an attractive candidate for drug development. For instance, it has been used in the synthesis of antiviral agents, anticancer drugs, and anti-inflammatory compounds.
The biological activity of (S)-Trifluorolactic Acid has also been explored in various studies. Research has shown that this compound can modulate specific biological pathways, making it a potential lead compound for drug discovery. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of (S)-Trifluorolactic Acid exhibit potent inhibitory activity against certain enzymes involved in cancer progression.
In addition to its pharmaceutical applications, (S)-Trifluorolactic Acid has found use in materials science. Its fluorinated nature imparts unique physical properties, such as low surface energy and high thermal stability. These properties make it suitable for applications in coatings, polymers, and other advanced materials. For example, it has been used to synthesize fluoroelastomers with improved mechanical properties and chemical resistance.
The environmental impact of (S)-Trifluorolactic Acid is another area of interest. While fluorinated compounds can be persistent in the environment, recent studies have focused on developing more sustainable synthetic methods to minimize environmental concerns. Green chemistry principles are being applied to optimize the production process, reducing waste and energy consumption.
In conclusion, (S)-Trifluorolactic Acid (CAS No. 125995-00-8) is a versatile compound with significant potential in multiple fields. Its unique chemical properties and chirality make it an important building block in organic synthesis and pharmaceutical research. Ongoing research continues to uncover new applications and improve synthetic methods, further highlighting its importance in modern chemistry.
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